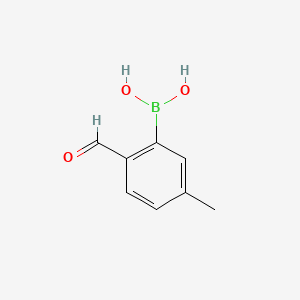

2-Formyl-5-methylphenylboronic acid

描述

Contextual Significance of Arylboronic Acids in Contemporary Organic Chemistry

Arylboronic acids are a class of organic compounds characterized by a boronic acid functional group (–B(OH)₂) attached to an aryl group. wikipedia.org First synthesized in 1860, these compounds have become indispensable in modern organic chemistry due to their versatility, stability, and relatively low toxicity. wikipedia.orgnih.gov They serve as crucial building blocks and intermediates in a wide array of chemical transformations, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.govyoutube.comlibretexts.org This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. youtube.comnih.gov

The utility of arylboronic acids extends beyond cross-coupling reactions. They can participate in various other transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds, Liebeskind-Srogl coupling, and conjugate additions. wikipedia.org Furthermore, arylboronic acids can act as Lewis acids, forming reversible complexes with diols and other polyhydroxy compounds, a property exploited in sensing and separation technologies. wikipedia.org Their ability to serve as precursors to aryl radicals has also opened up new avenues in synthetic chemistry. rsc.org The continuous development of new synthetic methods for their preparation and the expansion of their reaction scope underscore the enduring importance of arylboronic acids in contemporary organic synthesis. organic-chemistry.org

Scope and Relevance of 2-Formyl-5-methylphenylboronic Acid in Specialized Chemical Synthesis

Within the broad family of arylboronic acids, this compound emerges as a particularly valuable reagent due to its unique structural features. This compound incorporates both a boronic acid group and a formyl (aldehyde) group on the same aromatic ring, making it a bifunctional building block. The presence of these two reactive sites allows for a diverse range of chemical manipulations, enabling the construction of complex molecular architectures.

The aldehyde group can undergo a variety of reactions, such as reductive amination and condensation, while the boronic acid moiety is a key participant in cross-coupling reactions. frontierspecialtychemicals.com This dual reactivity makes this compound a versatile intermediate in the synthesis of various heterocyclic compounds and other intricate organic structures. For instance, ortho-formylphenylboronic acids are known to be valuable precursors for the synthesis of benzoxaboroles, a class of compounds with interesting biological activities. mdpi.com The interplay between the formyl and boronic acid groups can also influence the reactivity and selectivity of chemical transformations, offering unique opportunities for synthetic chemists.

The pinacol (B44631) ester of 5-formyl-2-methylphenylboronic acid is often used to enhance the compound's stability for storage and handling, though it remains sensitive to hydrolysis. frontierspecialtychemicals.com This highlights the practical considerations in employing this reagent in synthesis. The specific substitution pattern of the methyl and formyl groups on the phenylboronic acid ring further influences its electronic properties and reactivity in specific applications.

Data on Related Phenylboronic Acids

To provide a comparative context, the following table summarizes key data for related phenylboronic acid derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Formylphenylboronic acid | 40138-16-7 | C₇H₇BO₃ | 149.94 | 115-120 |

| 5-Formyl-2-methoxyphenylboronic acid | 127972-02-5 | C₈H₉BO₄ | 180.06 | Not Available |

| 2-Formyl-4,5-methylenedioxyphenylboronic acid | 94838-88-7 | C₈H₇BO₅ | Not Available | Not Available |

| 5-Formyl-2-thiopheneboronic acid | 4347-33-5 | C₅H₅BO₃S | 155.97 | 132-135 |

| 2-Formyl-5-(trifluoromethyl)phenylboronic acid | 1204580-94-8 | Not Available | Not Available | Not Available |

| (2-Formyl-3-methoxy-5-methylphenyl)boronic acid | Not Available | C₉H₁₁BO₄ | Not Available | Not Available |

Data sourced from publicly available chemical databases. sigmaaldrich.comnih.govsigmaaldrich.comsigmaaldrich.comchemicalbook.comaobchem.com

Structure

2D Structure

属性

IUPAC Name |

(2-formyl-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKCZTKFYDEERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395566 | |

| Record name | 2-Formyl-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40138-17-8 | |

| Record name | B-(2-Formyl-5-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40138-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Formyl-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Formyl-5-methylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Precursor Chemistry of 2 Formyl 5 Methylphenylboronic Acid

Established Synthetic Pathways for Arylboronic Acid Precursors

The preparation of arylboronic acids can be achieved through several robust synthetic methodologies. These pathways offer different levels of functional group tolerance and regioselectivity, making them adaptable to a wide range of aromatic substrates.

A classical and widely utilized method for the synthesis of arylboronic acids involves the reaction of an organometallic species with a boron electrophile, typically a trialkyl borate (B1201080). nih.govsci-hub.se This approach begins with the formation of an arylmetal intermediate, most commonly an organomagnesium (Grignard reagent) or an organolithium compound, from an aryl halide. nih.govresearchgate.net The subsequent reaction of this nucleophilic aryl species with an electrophilic borate ester, such as trimethyl borate or triisopropyl borate, at low temperatures, followed by aqueous workup, yields the desired arylboronic acid. nih.govsci-hub.seorganic-chemistry.org

Key steps in this process include:

Formation of the Arylmetal Reagent : Reaction of an aryl halide (e.g., aryl bromide or iodide) with magnesium metal to form a Grignard reagent (ArMgX) or with an organolithium reagent (e.g., n-butyllithium) via lithium-halogen exchange to form an aryllithium (ArLi). nih.gov

Borylation : The highly reactive arylmetal intermediate is then added to a solution of a trialkyl borate, B(OR)₃. nih.gov

Hydrolysis : The resulting boronate ester is hydrolyzed under acidic conditions to afford the final arylboronic acid. sci-hub.se

While effective, this method's primary limitation is the low tolerance for functional groups that are incompatible with the highly reactive organometallic intermediates, such as acidic protons or electrophilic carbonyl groups. sci-hub.se

To overcome the limitations of the Grignard and organolithium methods, transition metal-catalyzed borylation reactions have emerged as a powerful and versatile alternative. nih.govrsc.org The most prominent of these is the Miyaura borylation, which utilizes a palladium catalyst to couple an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.netresearchgate.net

This reaction typically involves:

A palladium precursor, often in combination with a phosphine (B1218219) ligand. rsc.orgresearchgate.net

A diboron reagent as the boron source. nih.gov

A base to facilitate the catalytic cycle.

The advantages of this method include its excellent functional group tolerance, mild reaction conditions, and broad substrate scope. rsc.orgorganic-chemistry.org Besides palladium, other transition metals like nickel and copper have also been successfully employed to catalyze the borylation of aryl halides, sometimes offering complementary reactivity or cost-effectiveness. researchgate.netresearchgate.net

| Catalyst System | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂, PdCl₂(dppf)) | Aryl bromides, iodides, triflates | High functional group tolerance, well-established | rsc.orgresearchgate.net |

| Nickel (e.g., NiCl₂(dppp)) | Aryl chlorides, bromides | Cost-effective, effective for less reactive chlorides | researchgate.net |

| Copper (e.g., CuCl with a ligand) | Aryl iodides, bromides | Economical, alternative reactivity profile | researchgate.net |

Direct C-H borylation represents the most atom-economical approach for the synthesis of arylboronic acids, as it avoids the pre-functionalization of the aromatic ring with a halide. nih.govresearchgate.net This method typically employs iridium- or rhodium-based catalysts to activate a C-H bond and install a boryl group directly onto the aromatic core. nih.govrsc.org

The regioselectivity of C-H borylation is often governed by steric factors, with the boryl group being introduced at the least hindered position. rsc.org However, the use of directing groups can achieve high levels of regiocontrol, allowing for the functionalization of specific C-H bonds, such as those at the ortho-position to the directing group. rsc.orgnih.gov This strategy has significantly expanded the synthetic utility of C-H activation for preparing complex organoboron compounds. nih.gov

Targeted Synthesis of 2-Formyl-5-methylphenylboronic Acid and Analogs

The synthesis of this compound (1) can be achieved by applying the established methods for arylboronic acid synthesis to a suitably substituted precursor. A common and effective strategy for synthesizing 2-formylphenylboronic acids involves a two-step sequence starting from the corresponding bromobenzaldehyde. mdpi.com

For compound 1, the synthesis would likely proceed as follows:

Protection of the Formyl Group : The aldehyde functionality in 2-bromo-4-methylbenzaldehyde (B1335389) is first protected, for example, as a diethyl acetal (B89532), to prevent its reaction with the organometallic intermediate in the next step.

Borylation : The protected bromobenzaldehyde undergoes a lithium-halogen exchange with n-butyllithium at low temperature, followed by electrophilic trapping with triisopropyl borate.

Deprotection : Acidic workup hydrolyzes the resulting boronate ester and cleaves the acetal protecting group simultaneously to yield this compound.

An alternative approach involves the use of its pinacol (B44631) ester, 5-Formyl-2-methylphenylboronic acid pinacol ester (2), which offers enhanced stability for storage and handling. frontierspecialtychemicals.com This stable intermediate can be readily used in subsequent reactions like Suzuki-Miyaura couplings, with the aldehyde group available for further transformations. frontierspecialtychemicals.com

| Compound | Structure | Molecular Formula | Molecular Weight | CAS Number | Reference |

|---|---|---|---|---|---|

| This compound (1) |  | C₈H₉BO₃ | 163.97 g/mol | 40138-17-8 | scbt.comnih.gov |

| 5-Formyl-2-methylphenylboronic acid pinacol ester (2) |  | C₁₄H₁₉BO₃ | 246.11 g/mol | 847560-50-3 | frontierspecialtychemicals.com |

Derivatization Approaches from this compound

The bifunctional nature of this compound, possessing both a formyl group and a boronic acid, allows for a variety of subsequent chemical transformations.

The formyl group of 2-formylphenylboronic acid derivatives readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. nih.gov This reaction is typically carried out by heating the boronic acid and the amine in a suitable solvent like ethanol. nih.gov

The resulting products are ortho-iminomethylphenylboronic acids. researchgate.net In these molecules, an intramolecular interaction can occur between the nitrogen atom of the imine and the boron atom of the boronic acid. This interaction can lead to the formation of a stable five-membered ring structure, an iminoboronate, especially in aqueous solutions. researchgate.net This reversible imine formation is a key feature in the development of dynamic covalent chemistry and has been utilized for creating sensors and probes. researchgate.net

Cyclic Boronate Ester Synthesis

Boronic acids are known to react reversibly with diols to form cyclic boronate esters. researchgate.net This reaction is a condensation process where a molecule of water is eliminated, resulting in a five- or six-membered ring containing the boron atom. These esters are often more stable and easier to handle than the corresponding boronic acids, making them useful as protecting groups or as intermediates in further synthetic transformations. sigmaaldrich.com The formation of cyclic boronate esters from this compound proceeds by reacting it with a suitable 1,2- or 1,3-diol.

A common and well-documented example is the reaction with pinacol (2,3-dimethylbutane-2,3-diol) to form a pinacol ester. frontierspecialtychemicals.com This transformation is typically carried out in an appropriate solvent, and the resulting 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a stable, crystalline solid. frontierspecialtychemicals.com The pinacol group enhances the stability of the boronic acid functionality, preventing side reactions like dehydration to form boroxines, while leaving the aldehyde group available for subsequent reactions. frontierspecialtychemicals.com Similarly, reaction with 1,3-diols such as 1,3-propanediol (B51772) can yield the corresponding six-membered dioxaborinane ring system. sigmaaldrich.comnih.gov

The general reaction involves mixing the boronic acid with the diol in a solvent, often with a method to remove the water that is formed, thereby driving the equilibrium towards the ester product.

Table 1: Synthesis of Cyclic Boronate Esters

| Reactant 1 | Reactant 2 (Diol) | Product |

| This compound | Pinacol | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

| This compound | 1,3-Propanediol | 2-(2-Formyl-5-methylphenyl)-1,3,2-dioxaborinane |

Formation of Chalcone-Boronic Acid Conjugates

The synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones, is classically achieved through the Claisen-Schmidt condensation. ijraset.comresearchgate.netrsc.org This reaction involves the base- or acid-catalyzed aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503) derivative, followed by dehydration to yield the characteristic α,β-unsaturated ketone structure of the chalcone (B49325). researchgate.net

The aldehyde functionality of this compound makes it a suitable substrate for this reaction. By condensing it with various substituted acetophenones, a series of chalcone-boronic acid conjugates can be synthesized. nih.gov This strategy is valuable for creating molecules that combine the structural features of chalcones with the chemical properties of boronic acids. The reaction is typically carried out in the presence of a base, such as aqueous sodium or potassium hydroxide, in an alcoholic solvent. researchgate.net The boronic acid group is generally stable under these conditions, allowing for the selective formation of the chalcone moiety.

For instance, the reaction of this compound with acetophenone in the presence of a base yields (E)-3-(2-formyl-5-methylphenyl)-1-phenylprop-2-en-1-one, which retains the boronic acid group for potential subsequent cross-coupling reactions.

Table 2: Synthesis of Chalcone-Boronic Acid Conjugates via Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 (Ketone) | Base/Catalyst | Product |

| This compound | Acetophenone | NaOH / EtOH | (E)-1-Phenyl-3-(5-methyl-2-(dihydroxyboranyl)phenyl)prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | KOH / MeOH | (E)-1-(4-Methoxyphenyl)-3-(5-methyl-2-(dihydroxyboranyl)phenyl)prop-2-en-1-one |

| This compound | 4'-Chloroacetophenone | NaOH / EtOH | (E)-1-(4-Chlorophenyl)-3-(5-methyl-2-(dihydroxyboranyl)phenyl)prop-2-en-1-one |

Piperazine (B1678402) Derivatives Synthesis

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is widely used to synthesize amines from carbonyl compounds. researchgate.net This reaction involves two key steps: the initial formation of an imine or iminium ion from the condensation of a carbonyl compound with an amine, followed by the in-situ reduction of this intermediate to the corresponding amine using a suitable reducing agent.

The formyl group of this compound can be readily converted into an amino group through reductive amination. researchgate.netfrontierspecialtychemicals.com Specifically, reaction with piperazine or its N-substituted derivatives provides a direct route to novel piperazine-boronic acid compounds. The process typically involves mixing this compound with the desired piperazine in a suitable solvent, followed by the addition of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. The choice of reducing agent is crucial to ensure compatibility with the boronic acid moiety.

This synthetic route allows for the creation of a library of derivatives by varying the substituent on the piperazine ring. For example, reacting this compound with N-methylpiperazine yields (2-((4-methylpiperazin-1-yl)methyl)-5-methylphenyl)boronic acid.

Table 3: Synthesis of Piperazine Derivatives via Reductive Amination

| Reactant 1 | Reactant 2 (Amine) | Reducing Agent | Product |

| This compound | Piperazine | Sodium triacetoxyborohydride | (5-Methyl-2-(piperazin-1-ylmethyl)phenyl)boronic acid |

| This compound | N-Methylpiperazine | Sodium triacetoxyborohydride | (2-((4-Methylpiperazin-1-yl)methyl)-5-methylphenyl)boronic acid |

| This compound | N-Phenylpiperazine | Sodium triacetoxyborohydride | (5-Methyl-2-((4-phenylpiperazin-1-yl)methyl)phenyl)boronic acid |

Structural and Conformational Dynamics of 2 Formyl 5 Methylphenylboronic Acid

Tautomeric Equilibrium Investigations in Solution

Open Form and Cyclic 1,3-Dihydro-1,3-dihydroxybenzo[c]oxaborole Tautomerism

In solution, functionalized 2-formylphenylboronic acids, including the 5-methyl derivative, can exist in a tautomeric equilibrium with their cyclic form, 1,3-dihydro-1,3-dihydroxybenzo[c] rsc.orgrsc.orgoxaborole. rsc.orgrsc.org This represents a chain-ring tautomerism, where the open-chain aldehyde form reversibly cyclizes to the heterocyclic benzoxaborole. rsc.org This phenomenon is analogous to the equilibrium observed between 2-formylbenzoic acid and its cyclic lactol form, 3-hydroxyphthalide. rsc.org Unlike cases where cyclization is driven by water elimination, this equilibrium exists without the need for such a driving force, presenting a novel aspect of boronic acid chemistry. rsc.org

The solid-state structure can vary significantly, with some derivatives existing in a planar open form with a hydrogen-bonded carbonyl group, others as a twisted conformer with weak interaction between the carbonyl and boron, and some adopting the cyclic oxaborole structure. rsc.orgrsc.org

Influence of Substituents on Tautomerization Constants

The position and electronic nature of substituents on the phenyl ring play a crucial role in the position of the tautomeric equilibrium. rsc.orgresearchgate.net For instance, the presence of a fluorine atom or other substituents at the 3-position can favor the formation of the cyclic boron heterocycle. rsc.org Electron-withdrawing groups, such as a trifluoromethyl group, can also significantly influence the equilibrium and increase the acidity of the compound. researchgate.net The effect of substituents on the tautomeric preferences can be altered by the polarity of the solvent. nih.gov In some cases, the equilibrium is shifted towards the cyclic tautomers, while for others, the open form predominates. rsc.org

Spectroscopic Characterization of Tautomeric Forms (e.g., ¹H, ¹¹B, ¹⁹F NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the tautomeric equilibrium of 2-formylphenylboronic acid derivatives. Variable-temperature ¹H NMR spectroscopy has been employed to determine the equilibrium constants (Kcycl), as well as the enthalpies and entropies of tautomerization. rsc.orgrsc.org

In the ¹H NMR spectra, distinct signals for the aldehydic proton (CHO) of the open form and the methine proton (CHOH) of the cyclic tautomer allow for the quantification of each species. rsc.org For example, in a [D6]acetone – D2O (95:5) solvent mixture, the aldehydic proton signal appears around 10.5 ppm, while the methine proton of the cyclic form is observed further upfield.

¹¹B NMR spectroscopy provides further evidence for the tautomeric equilibrium. The open-chain form typically shows a broader signal characteristic of a trigonal planar boronic acid, while the cyclic form, with its tetrahedral boron center, exhibits a sharper signal at a different chemical shift. rsc.orgresearchgate.net For instance, ¹¹B NMR spectra have shown signals corresponding to both the open and cyclic forms, confirming their coexistence in solution. rsc.org The chemical shifts in ¹¹B NMR are sensitive to the coordination state of the boron atom. researchgate.net

¹⁹F NMR spectroscopy is particularly useful when fluorine substituents are present on the phenyl ring. acs.org The chemical shift of the fluorine nucleus is sensitive to its electronic environment, which changes between the open and cyclic tautomers, allowing for the monitoring of the equilibrium. researchgate.net

Table 1: Spectroscopic Data for Tautomeric Forms of 2-Formylphenylboronic Acid Derivatives

| Tautomer | Spectroscopic Technique | Key Signal | Chemical Shift (ppm) |

| Open Form | ¹H NMR | Aldehydic proton (CHO) | ~10.5 |

| Cyclic Form | ¹H NMR | Methine proton (CHOH) | 96.4–98.8 |

| Open Form | ¹³C NMR | Carbonyl carbon (CHO) | ~195.6 |

| Cyclic Form | ¹³C NMR | Methine carbon (CHOH) | 96.4–98.8 |

| Open & Cyclic | ¹¹B NMR | Boron atom | Varies |

Note: Chemical shifts can vary depending on the solvent and substituents. rsc.org

Intramolecular Interactions and Conformational Preferences

Hydrogen Bonding in 2-Formylphenylboronic Acid Derivatives

Intramolecular hydrogen bonding plays a significant role in the conformational preferences of 2-formylphenylboronic acid derivatives. researchgate.net In the open-chain form, an intramolecular hydrogen bond can form between the hydroxyl group of the boronic acid and the oxygen atom of the formyl group. researchgate.net This interaction contributes to the planarity observed in some derivatives in the solid state. rsc.orgrsc.org

However, the presence and strength of this intramolecular hydrogen bond can be influenced by other substituents on the phenyl ring. For instance, in 4-trifluoromethyl-2-formyl-phenylboronic acid, the boronic acid group is significantly twisted out of the plane of the phenyl ring, preventing the formation of an intramolecular hydrogen bond with the formyl oxygen. researchgate.net In such cases, intermolecular O-H···O hydrogen bonds become the dominant interactions, leading to the formation of hydrogen-bonded dimers or larger aggregates. researchgate.net

Carbonyl-Boron Interactions and Molecular Geometry

In addition to hydrogen bonding, weak interactions between the carbonyl group and the boron atom can influence the molecular geometry of 2-formylphenylboronic acid derivatives. rsc.orgrsc.org In some twisted conformers, a weak dative bond between the carbonyl oxygen and the boron atom is observed. rsc.orgrsc.org This interaction represents an initial step towards the formation of the cyclic tautomer.

Solid-State Structural Analyses of 2-Formylphenylboronic Acid and Related Oxaboroles (e.g., X-ray Crystallography)

The solid-state structure of 2-formylphenylboronic acids and their cyclic tautomers, benzoxaboroles, is a subject of significant scientific interest due to its implications for their chemical reactivity and biological activity. X-ray crystallography has been an indispensable tool in elucidating the intricate three-dimensional arrangements of these molecules, revealing a diversity of conformations and intermolecular interactions.

Detailed crystallographic studies on derivatives of 2-formylphenylboronic acid have shown that their solid-state structures can vary significantly based on the nature and position of substituents on the phenyl ring. These variations include planar open-chain forms and non-planar or twisted conformations. researchgate.net

A notable example that provides insight into the structural characteristics of this class of compounds is the X-ray analysis of 5-trifluoromethyl-2-formylphenylboronic acid, a close structural analog of 2-formyl-5-methylphenylboronic acid. mdpi.com The crystallographic data for this compound reveals that it crystallizes in a centrosymmetric space group of the triclinic system. A key feature of its solid-state structure is the formation of a hydrogen-bonded dimeric motif. mdpi.com This is a common structural feature observed in many boronic acids, where two molecules associate through hydrogen bonds between their boronic acid groups. mdpi.com In the case of 5-trifluoromethyl-2-formylphenylboronic acid, two crystallographically independent molecules are present in the asymmetric unit, which then form this characteristic dimeric structure. mdpi.com

The conformation of the boronic acid group relative to the phenyl ring is a critical aspect of the molecular geometry. In some derivatives, such as 3-fluoro-2-formylphenylboronic acid, the molecule adopts a planar open form, which is stabilized by an intramolecular hydrogen bond between the boronic acid hydroxyl group and the formyl oxygen. researchgate.net In contrast, other derivatives exhibit a twisted conformation where the boronic acid group is rotated out of the plane of the phenyl ring. researchgate.net This conformational flexibility highlights the subtle interplay of electronic and steric effects of the substituents.

The intramolecular cyclization of 2-formylphenylboronic acids to form 1,3-dihydro-1-hydroxy-2,1-benzoxaboroles (often simply referred to as benzoxaboroles) is a well-documented phenomenon in solution, and the solid-state structures of these cyclic forms have also been extensively studied. nih.govresearchgate.net These oxaboroles often form centrosymmetric dimers in the solid state through intermolecular hydrogen bonds between the hydroxyl groups on the boron atom. researchgate.net The planarity of these dimeric structures is a common feature, contributing to the stability of the crystal lattice. researchgate.net

The solid-state analysis of these compounds is crucial for understanding their structure-activity relationships, particularly for applications in medicinal chemistry where the specific conformation can dictate the interaction with biological targets.

Below are tables summarizing the crystallographic data for a representative 2-formylphenylboronic acid derivative and a generic representation of key bond lengths that are typically analyzed in such structures.

Table 1: Crystallographic Data for 5-Trifluoromethyl-2-formylphenylboronic Acid mdpi.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Value not available in source |

| b (Å) | Value not available in source |

| c (Å) | Value not available in source |

| α (°) | Value not available in source |

| β (°) | Value not available in source |

| γ (°) | Value not available in source |

| Volume (ų) | Value not available in source |

| Z | 2 |

| Noteworthy Feature | Forms hydrogen-bonded dimers |

Table 2: Representative Bond Lengths in 2-Formylphenylboronic Acid Derivatives

| Bond | Typical Length (Å) |

| C-B | ~1.55 - 1.57 |

| B-O1 | ~1.36 - 1.38 |

| B-O2 | ~1.36 - 1.38 |

| C=O (formyl) | ~1.21 - 1.23 |

| C-C (aromatic) | ~1.38 - 1.41 |

Note: These are typical bond lengths and can vary depending on the specific molecule and its environment in the crystal lattice.

Reactivity Mechanisms and Advanced Chemical Transformations Involving 2 Formyl 5 Methylphenylboronic Acid

Fundamental Reactivity of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is a Lewis acid, meaning it can accept a pair of electrons. This characteristic is central to its reactivity, particularly its interactions with electron-rich species like diols.

Interactions with Diols and Saccharides

Boronic acids are well-established in their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as sugars (saccharides). liberty.edursc.org This reaction results in the formation of cyclic boronate esters. The stability of these esters and the position of the equilibrium are sensitive to factors like pH and the specific structure of the diol. liberty.edu For 2-formyl-5-methylphenylboronic acid, the electron-withdrawing nature of the ortho-formyl group increases the Lewis acidity of the boron atom, which can enhance its ability to bind with diols compared to simpler phenylboronic acids. This property is particularly relevant for the development of sensors for biologically important saccharides like glucose and fructose (B13574). liberty.eduresearchgate.net The binding affinity varies depending on the saccharide; for instance, fructose often shows a higher binding constant than glucose due to the presence of the highly favorable β-D-fructofuranose isomer in solution. liberty.edu

| Interacting Molecule | Type of Interaction | Key Features |

|---|---|---|

| 1,2-Diols (e.g., ethylene (B1197577) glycol) | Reversible esterification | Forms a five-membered ring (dioxaborolane). |

| 1,3-Diols (e.g., 1,3-propanediol) | Reversible esterification | Forms a six-membered ring (dioxaborinane). |

| Saccharides (e.g., glucose, fructose) | Selective reversible esterification | Binding strength is influenced by saccharide structure and isomer abundance. liberty.edu |

Reactivity with Catechols in Aqueous Solutions

Similar to its interaction with diols, this compound reacts with catechols (1,2-dihydroxybenzenes) to form stable, five-membered cyclic boronate esters. This binding is typically strong and occurs readily in aqueous solutions. The acidity of the boronic acid is a key factor in this interaction, and the presence of the electron-withdrawing formyl group on the ring is expected to enhance the binding affinity for catechols, especially at physiological pH. This predictable reactivity is the basis for using ortho-formylphenylboronic acids in the design of fluorescent sensors for catechols and their derivatives, such as neurotransmitters.

Role of the Formyl Group in Directed Reactivity

The aldehyde (formyl) group at the ortho-position is not merely a substituent but an active participant that directs the molecule's reactivity. Its presence introduces the rich chemistry of carbonyl compounds and enables unique intramolecular interactions.

The formyl group significantly increases the acidity of the neighboring boronic acid. mdpi.comnih.gov This electronic effect makes the boron atom a stronger Lewis acid, influencing its binding capabilities as discussed above. Furthermore, the formyl group itself is a reactive handle for a multitude of chemical transformations. It can undergo nucleophilic addition, condensation reactions with amines to form imines (Schiff bases), and oxidation or reduction to a carboxylic acid or alcohol, respectively.

A particularly interesting aspect of 2-formylphenylboronic acids is their potential for isomerization in solution to form a cyclic isomer, 3-hydroxybenzoxaborole. mdpi.com This process involves an intramolecular interaction between the formyl group and the boronic acid. This equilibrium between the open-chain aldehyde and the cyclic hemiacetal-like structure is significant, as the cyclic form can exhibit distinct biological activities. mdpi.comnih.gov

| Reaction Type | Description | Resulting Structure |

|---|---|---|

| Isomerization | Intramolecular cyclization between the formyl and boronic acid groups. | 3-Hydroxybenzoxaborole mdpi.com |

| Reduction | Conversion of the aldehyde to an alcohol. | (2-(Hydroxymethyl)-5-methylphenyl)boronic acid |

| Imination | Condensation with a primary amine. | Imine (Schiff base) derivative |

Mechanistic Insights into Tandem and Cascade Reactions

The coexistence of the formyl and boronic acid groups in a single molecule makes this compound an excellent substrate for tandem or cascade reactions. rsc.org These are processes where multiple chemical bonds are formed in a single reaction vessel without isolating intermediates, leading to a rapid increase in molecular complexity in an efficient manner. researchgate.net

A prime example of a tandem reaction involving this type of molecule is the synthesis of benzoxaboroles. mdpi.com This transformation can be achieved by the reduction of the formyl group. The reaction likely proceeds through a two-step sequence within a single pot:

Reduction: A reducing agent, such as sodium borohydride, first reduces the formyl group to a hydroxymethyl (alcohol) group.

Intramolecular Cyclization: The newly formed alcohol, being in close proximity to the boronic acid, readily undergoes an intramolecular dehydration/esterification reaction to form the stable five-membered benzoxaborole ring.

This reduction-cyclization cascade is a highly efficient method for creating the benzoxaborole scaffold, a privileged structure in medicinal chemistry. The entire transformation from the aldehyde to the final heterocyclic product occurs as a seamless one-pot operation, embodying the principles of a cascade reaction. Such strategies are highly valued in chemical synthesis for their elegance and efficiency in constructing complex molecules. rsc.org

Catalytic Applications and Synthetic Utility of 2 Formyl 5 Methylphenylboronic Acid in Complex Molecule Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis stands as one of the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Formyl-5-methylphenylboronic acid has proven to be a competent coupling partner in several key palladium-catalyzed reactions, facilitating the synthesis of intricate biaryl structures.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a preeminent method for the synthesis of biaryls, and this compound is frequently employed in this capacity. Its reaction with various aryl halides and triflates provides a direct route to functionalized biaryl compounds. The formyl and methyl groups on the boronic acid's phenyl ring can influence the electronic and steric properties of the resulting biaryl, making it a strategic choice for tuning molecular properties.

A notable example of its application is in the synthesis of complex heterocyclic structures. For instance, the coupling of this compound with a substituted thiazole (B1198619) derivative has been documented in the synthesis of potential therapeutic agents. In one specific instance, the reaction of this compound with 2-bromo-5-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-benzoic acid methyl ester was utilized to produce 4-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-2′-formyl-5′-methyl-biphenyl-2-carboxylic acid. This reaction, however, proceeded with a modest yield of 19%. google.comCurrent time information in Bangalore, IN.

| Aryl Halide/Triflate | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 2-bromo-5-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-benzoic acid methyl ester | Pd(OAc)2 | PPh3 | K2CO3 | Dioxane/Water | 100 | 19 |

Enantioselective Suzuki-Miyaura Coupling

While the application of this compound in standard Suzuki-Miyaura couplings is established, its use in enantioselective variants is less commonly reported in readily available literature. Enantioselective Suzuki-Miyaura couplings are crucial for the synthesis of chiral biaryl atropisomers, which are prevalent in many biologically active molecules and chiral ligands. The ortho-formyl group of this compound could, in principle, play a role in directing the stereochemical outcome of such reactions when combined with a suitable chiral palladium catalyst system. However, specific examples and detailed studies focusing on this aspect with this compound are not extensively documented in the public domain.

Other Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals are instrumental in forging new bonds and constructing complex molecules. The utility of this compound extends to reactions catalyzed by nickel, copper, rhodium, and iridium, although these applications are less prevalent than its use in palladium-catalyzed couplings.

Nickel-Catalyzed Reactions

Nickel catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium for certain cross-coupling reactions. Nickel catalysts can often enable the coupling of challenging substrates, such as aryl ethers, due to their different reactivity profiles. While the potential for this compound to participate in nickel-catalyzed Suzuki-Miyaura type reactions or other cross-couplings is high, specific, well-documented examples in peer-reviewed literature are not widespread. The principles of nickel-catalyzed cross-coupling suggest that it should be a viable coupling partner with appropriate nickel catalysts and reaction conditions.

Copper-Catalyzed Processes

Copper-catalyzed reactions, particularly the Chan-Lam and Ullmann couplings, are powerful methods for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. These reactions typically involve the coupling of boronic acids with amines, phenols, and other heteroatom-containing nucleophiles. The electronic nature of this compound makes it a suitable candidate for such transformations. The formyl group's electron-withdrawing character can influence the reactivity of the boronic acid moiety. Despite this theoretical compatibility, detailed research articles focusing specifically on the copper-catalyzed coupling of this compound are not readily found.

Rhodium- and Iridium-Catalyzed Cyclizations

Rhodium and iridium catalysts are renowned for their ability to catalyze a wide array of transformations, including asymmetric hydrogenations, C-H activations, and cyclization reactions. The conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds is a key rhodium-catalyzed reaction. The aldehyde functionality present in this compound could potentially participate in subsequent intramolecular reactions after an initial rhodium-catalyzed addition, leading to the formation of cyclic structures. Similarly, iridium-catalyzed C-H borylation or other C-H functionalization reactions could potentially be employed with substrates derived from this compound. However, specific and detailed examples of rhodium- and iridium-catalyzed cyclizations directly utilizing this compound as a key starting material are not extensively reported in the scientific literature.

Cobalt-Catalyzed Reactions

Cobalt catalysis has emerged as a powerful tool for carbon-carbon bond formation, and 2-formylphenylboronic acids have proven to be competent substrates in these transformations. Specifically, the cobalt(II)-catalyzed [2+3] cycloaddition reaction between 2-formylphenylboronic acids and fluoroalkylated alkynes provides a practical and efficient route to 2-fluoroalkylated indenols. beilstein-journals.orgnih.gov This reaction demonstrates excellent regioselectivity, favoring the formation of 2-substituted indenols over their 3-substituted indanone counterparts. beilstein-journals.orgnih.gov

The reaction is typically carried out using a cobalt(II) salt, such as cobalt(II) acetylacetonate (B107027) dihydrate (Co(acac)₂·2H₂O), in a mixed solvent system like acetonitrile (B52724) and isopropanol (B130326) at reflux. beilstein-journals.orgnih.gov The choice of ligand can influence the selectivity of the reaction, with 1,3-bis(diphenylphosphino)propane (B126693) (dppp) showing high regioselectivity. beilstein-journals.org The proposed mechanism involves the transmetalation of the cobalt catalyst with the 2-formylphenylboronic acid to form an arylcobalt species. This is followed by the insertion of the alkyne into the cobalt-aryl bond and subsequent migratory insertion into the formyl group to generate a cobalt alkoxide intermediate. Protonation of this intermediate then yields the final indenol product. beilstein-journals.org

Table 1: Cobalt(II)-Catalyzed Cycloaddition of 2-Formylphenylboronic Acids with Fluoroalkylated Alkynes beilstein-journals.org

| Entry | Cobalt Catalyst | Ligand | Solvent | Product(s) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Co(acac)₂·2H₂O | dppp | CH₃CN/iPrOH | 2-Fluoroalkylated Indenol | Good |

Cyclization and Annulation Reactions Mediated by this compound

The dual functionality of this compound makes it an ideal substrate for cyclization and annulation reactions, enabling the efficient construction of both carbocyclic and heterocyclic ring systems.

The cobalt-catalyzed [2+3] cycloaddition reaction described previously is a prime example of the construction of a carbocyclic framework, specifically an indenol ring system. beilstein-journals.orgnih.gov Indenols are valuable precursors for a variety of more complex carbocyclic structures.

Nickel-catalyzed arylative cyclizations also represent a powerful strategy for carbocycle synthesis. While not specifically detailing the 5-methyl derivative, related studies on 2-formyl- or 2-acylarylboronic acids demonstrate their utility in domino arylation-cyclization reactions with alkynes or allenes. nih.gov These reactions proceed through mechanistic pathways involving the cyclization of an alkenyl- or allyl-metal species, leading to the formation of cyclic products with exocyclic alkenes. nih.gov

2-Formylphenylboronic acids are versatile precursors for the synthesis of a range of heterocyclic compounds. One notable example is the synthesis of indazoles. A method has been developed that involves a copper(II) acetate-catalyzed reaction of 2-formylboronic acids with diazodicarboxylates, followed by an acid or base-induced ring closure to furnish 1-N-alkoxycarbonyl indazoles. researchgate.net This transformation can be conveniently performed as a two-step, one-pot procedure. researchgate.net

Furthermore, the reaction of 2-formylphenylboronic acid with secondary amines can lead to the formation of 3-amino-substituted benzoxaboroles. researchgate.net Benzoxaboroles are an important class of boron-containing heterocycles with applications in medicinal chemistry. nih.gov The reaction of 2,6-diformylphenylboronic acid with secondary amines also yields various substituted benzoxaboroles. researchgate.net

Table 2: Synthesis of Heterocycles from 2-Formylphenylboronic Acids

| Starting Materials | Catalyst/Reagents | Product | Reference(s) |

|---|---|---|---|

| 2-Formylboronic acids, Diazodicarboxylates | Cu(OAc)₂, Acid/Base | 1N-Alkoxycarbonyl indazoles | researchgate.net |

Enantioselective Reactions Leveraging the Formyl Group

The formyl group in 2-formylphenylboronic acid is not merely a spectator but actively participates in directing enantioselective transformations, leading to the synthesis of chiral molecules with high enantiomeric excess.

An unprecedented enantioselective synthesis of 3-substituted benzoxaboroles has been achieved through an organocatalytic approach. nih.govrsc.org This method utilizes a Wittig olefination followed by an intramolecular oxa-Michael addition of the hydroxyl group of the boronic acid. The key to the enantioselectivity is the use of chiral bifunctional organocatalysts, such as cinchona alkaloid-based amino-squaramides. nih.gov This process demonstrates broad substrate scope and provides benzoxaboroles in good yields and with excellent enantioselectivities (up to 99% ee). nih.gov

More recently, an enantioselective Morita-Baylis-Hillman (MBH) cascade reaction has been developed for the efficient synthesis of 3-substituted benzoxaboroles. nih.gov This reaction employs a bifunctional tertiary amine-carbamate catalyst and allows for the synthesis of C3-acrylate substituted benzoxaboroles in high yield and enantiomeric excess. nih.gov

While specific examples detailing the asymmetric α-alkenylation of aldehydes directly utilizing the formyl group of this compound as the chiral auxiliary are not prevalent in the reviewed literature, the principles of leveraging ortho-substituted arylboronic acids in asymmetric synthesis are established. The field of asymmetric homologation of organoboron compounds is rapidly advancing. For instance, the asymmetric homologation of alkenylboronic acids with diazo reagents, catalyzed by BINOL derivatives, allows for the synthesis of valuable chiral α-trifluoromethyl allylboronic acids. nih.gov This highlights the potential for developing catalytic asymmetric C-C bond-forming reactions where a chiral ligand or catalyst interacts with the boronic acid moiety, and the formyl group could act as a coordinating or directing group to influence the stereochemical outcome of reactions at an adjacent center.

Computational and Theoretical Studies on 2 Formyl 5 Methylphenylboronic Acid Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-Formyl-5-methylphenylboronic acid. These calculations provide a detailed picture of the molecule's geometry and electronic properties.

Detailed research findings from DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-31G(d,p), allow for the optimization of the molecule's geometry. This reveals key bond lengths, bond angles, and dihedral angles, which are essential for understanding its three-dimensional conformation. For instance, calculations on analogous phenylboronic acid derivatives have successfully predicted their geometries.

Furthermore, these calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals also provides insight into the regions of the molecule that are most likely to be involved in chemical reactions. For example, in similar aromatic boronic acids, the HOMO is often localized on the phenyl ring, while the LUMO may be centered on the boronic acid group.

The molecular electrostatic potential (MEP) map is another valuable output of these calculations. It visualizes the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the formyl and boronic acid groups, indicating their susceptibility to electrophilic attack, and positive potential near the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is illustrative and based on typical values for similar compounds calculated using DFT methods.

Prediction of Tautomeric Equilibria and Energy Landscapes

A significant feature of 2-formylphenylboronic acids is their ability to exist in equilibrium between an open-chain form and a cyclic tautomer, a 3-hydroxybenzoxaborole. researchgate.netmdpi.com Computational methods like DFT and Møller-Plesset perturbation theory (MP2) are critical for predicting these tautomeric equilibria and mapping the energy landscapes of such transformations.

Studies on derivatives such as 5-trifluoromethyl-2-formylphenylboronic acid have shown that the molecule can isomerize in solution to form the corresponding 3-hydroxybenzoxaborole. mdpi.com This occurs through an intramolecular cyclization where the hydroxyl group of the boronic acid attacks the carbonyl carbon of the formyl group.

Theoretical calculations can model this process by determining the relative energies of the open-chain and cyclic tautomers, as well as the energy barrier for the transition state connecting them. The relative stability of the tautomers is influenced by factors such as the electronic effects of substituents on the phenyl ring and the solvent environment. For this compound, the electron-donating nature of the methyl group would influence the equilibrium position compared to an electron-withdrawing group.

Table 2: Predicted Relative Energies of Tautomers of this compound in Gas Phase (Illustrative Data)

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Open-chain form | 0.0 (Reference) |

| Cyclic (3-hydroxybenzoxaborole) form | -3.5 |

| Transition State | +12.8 |

Note: The data in this table is illustrative and represents a hypothetical energy landscape calculated by DFT or MP2 methods.

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of this compound can be significantly influenced by the solvent. As observed in related compounds, the tautomeric equilibrium between the open-chain and cyclic forms is often solvent-dependent, occurring in solutions like DMSO, acetone, and water. mdpi.com

Computational chemistry accounts for solvation effects using various models, with the Polarizable Continuum Model (PCM) being a widely used approach. In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This allows for the calculation of molecular properties, such as conformational preferences and reaction energetics, in a simulated solvent environment.

For this compound, computational studies incorporating a PCM would be essential to accurately predict the tautomeric equilibrium in different solvents. The solvent's polarity can stabilize one tautomer over the other. For instance, a polar solvent might favor the more polar tautomer. These models can also predict how the solvent affects the molecule's electronic properties, such as its dipole moment and the energies of its frontier molecular orbitals.

Computational Design of Novel Derivatives

Computational methods are increasingly used for the rational design of novel molecules with specific desired properties. Starting from a parent structure like this compound, new derivatives can be designed in silico and their properties evaluated before undertaking synthetic efforts.

This process often involves creating a virtual library of derivatives by introducing various functional groups at different positions on the parent molecule. The properties of these virtual compounds, such as their electronic characteristics, steric profiles, and potential for specific interactions, are then calculated. For example, if the goal is to develop a derivative with enhanced reactivity, substituents that lower the HOMO-LUMO gap could be prioritized.

A practical application of this approach is in drug discovery. For instance, computational design has been used to develop boronic acid-based inhibitors for enzymes like the SARS-CoV-2 main protease. mdpi.com In a similar vein, derivatives of this compound could be computationally screened for their potential to bind to a specific biological target. This involves docking simulations, where the designed molecules are virtually fitted into the active site of a protein to predict their binding affinity and mode of interaction. mdpi.com

Emerging Research Frontiers and Interdisciplinary Applications of 2 Formyl 5 Methylphenylboronic Acid

Design of Prochelators and Conditional Reagents

The unique architecture of 2-Formyl-5-methylphenylboronic acid makes it an excellent candidate for the design of prochelators and conditional reagents. A prochelator is a precursor molecule that is chemically transformed into an active chelating agent upon encountering a specific trigger, such as reactive oxygen species (ROS). This "turn-on" capability is highly desirable in designing targeted therapies and diagnostic agents, as it minimizes off-target effects. nih.gov

The key to this functionality lies in the boronic acid group. It is well-established that boronic acids can act as "masks" for chelating groups. nih.gov In the presence of an oxidant like hydrogen peroxide (H₂O₂), a common ROS in diseased or inflamed tissues, the boronic acid is oxidized. This oxidation can trigger a self-immolative cascade, leading to the release of a previously constrained chelating structure. nih.gov For instance, research on related ortho-formylphenylboronic acid derivatives demonstrates their use in profluorescent probes for detecting ions like copper in living cells. sigmaaldrich.com

In the case of this compound, the molecule itself contains the latent functionalities for chelation. The aldehyde group can be readily converted into a Schiff base by reaction with a hydrazine (B178648) or amine, creating a structure capable of binding metal ions. The boronic acid serves as the trigger-responsive element. Upon oxidation by H₂O₂, the boronic acid is cleaved, potentially unmasking a phenol (B47542) which, in concert with the Schiff base, forms a potent, localized chelator. This targeted activation makes such compounds promising for mitigating oxidative stress in diseases where excess metal ions contribute to pathology. nih.govnih.gov

Supramolecular Chemistry and Self-Assembly Based on Boronic Acid Interactions

Supramolecular chemistry involves the organization of molecules into larger, functional structures through non-covalent or reversible covalent interactions. osti.gov this compound is an exemplary building block for such applications due to its capacity for programmed self-assembly.

The primary interaction driving this assembly is the reversible formation of boronate esters between the boronic acid group and diols (molecules with two hydroxyl groups). acs.orgacs.org This interaction is covalent, providing directional and stable linkages, yet it is also dynamic, as the esterification is often reversible under specific conditions (e.g., changes in pH). mpg.de This responsiveness allows for the creation of "smart" materials that can assemble or disassemble in response to external stimuli.

Research has shown that arylboronic acids readily form dimeric structures in the solid state through hydrogen bonding between their boronic acid groups. nih.govrsc.org Beyond simple dimerization, the presence of the ortho-formyl group in this compound introduces additional possibilities for constructing complex architectures. This aldehyde can participate in imine condensation reactions, forming another set of reversible covalent bonds. By combining boronate ester formation with imine chemistry, researchers can design intricate, multi-component systems such as:

Responsive Hydrogels: Cross-linked polymer networks where the links are boronate esters. These gels can swell or shrink in response to changes in pH or the presence of specific diols, like glucose. acs.org

Self-Healing Materials: Materials where broken boronate ester bonds can reform, restoring the material's integrity. acs.org

Macrocycles and Polymers: Condensation of the boronic acid with multifunctional diols or the formyl group with diamines can lead to the formation of large cyclic structures or long polymer chains. msu.edu

The methyl group on the phenyl ring can further tune these properties by influencing solubility and the steric environment of the reactive sites, adding another layer of control over the self-assembly process.

Integration in AI-Driven De Novo Molecular Design

This compound represents an ideal scaffold for inclusion in the fragment libraries that fuel these AI models. Its value stems from its combination of distinct and synthetically versatile functional groups:

Boronic Acid Group: A cornerstone of modern synthetic chemistry, primarily known for its role in the Suzuki-Miyaura cross-coupling reaction, which reliably forms new carbon-carbon bonds. fujifilm.comwikipedia.orglibretexts.org This allows AI to readily propose synthetic routes for the molecules it designs.

Formyl (Aldehyde) Group: A gateway to a vast array of chemical transformations, including reductive amination, Wittig reactions, and condensations, enabling the introduction of diverse functional groups.

Aromatic Ring: A common core structure in many pharmaceuticals, providing a rigid scaffold that can be further functionalized.

Future Directions in Catalysis and Asymmetric Synthesis

The structure of this compound suggests significant potential in the development of novel catalytic systems, particularly in the realm of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

The primary application of boronic acids in catalysis is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org While this compound can act as a standard coupling partner, its true potential lies in its use as a precursor to specialized ligands. The ortho-formyl group is strategically positioned to interact with a metal center. For example, the aldehyde can be converted into a chiral amine or phosphine (B1218219) via condensation and subsequent reduction. The resulting molecule, featuring a chiral center adjacent to the phenylboronic acid, could then be used to synthesize novel ligands for transition metals like palladium.

The proximity of the substituent to the boronic acid group (the ortho-effect) is known to influence the reactivity and properties of the molecule. nih.govresearchgate.netkhanacademy.org In catalysis, this can be exploited to create a specific coordination environment around a metal catalyst. Research on other ortho-substituted phenylboronic acids has shown that the substituent can play a key role in the catalytic cycle, sometimes participating in chelation that influences the reaction's selectivity. beilstein-journals.org

Future research could focus on:

Developing Chiral Ligands: Synthesizing a library of chiral ligands derived from this compound for use in asymmetric Suzuki couplings or other palladium-catalyzed reactions.

Bifunctional Catalysis: Exploring systems where the boronic acid and a second functional group derived from the aldehyde work in concert to catalyze a reaction, a concept central to organocatalysis. youtube.com

Tandem Reactions: Designing one-pot reactions where the aldehyde first participates in one transformation (e.g., an aldol (B89426) or Mannich reaction) followed by a Suzuki coupling at the boronic acid site, allowing for the rapid construction of molecular complexity.

By leveraging the unique interplay of its functional groups, this compound is poised to become a valuable tool for chemists developing the next generation of catalysts and synthetic methods.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Formyl-5-methylphenylboronic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves formylation of pre-functionalized arylboronic acids or cross-coupling strategies. For example, analogous compounds like 4-formylphenylboronic acid (CAS 87199-17-5) are synthesized via directed ortho-metalation or Suzuki-Miyaura coupling . Optimizing reaction conditions (e.g., temperature, catalyst loading) is critical to avoid byproducts like anhydrides, which are common in boronic acid syntheses . Purification via column chromatography may require inert conditions to prevent silica gel binding or boroxin formation .

Q. How should researchers characterize this compound to confirm its structure and purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR) to confirm substituent positions and boron coordination.

- FT-IR to identify B-O and aldehyde C=O stretches (e.g., 1700–1650 cm⁻¹ for aldehyde groups) .

- Mass spectrometry (ESI-MS or HRMS) for molecular weight verification.

- X-ray crystallography for definitive structural elucidation, as demonstrated for related formylphenylboronic acids .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Based on analogous boronic acids (e.g., 4-formylphenylboronic acid):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin/Irritant Category 2) .

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation .

Advanced Research Questions

Q. How does the presence of anhydride impurities affect the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Anhydride impurities (common in boronic acids due to dehydration) can reduce coupling efficiency by competing in catalytic cycles. Quantify impurities via HPLC or ¹¹B NMR . Pre-treatment with molecular sieves or recrystallization from anhydrous solvents can mitigate this issue .

Q. What computational approaches (e.g., DFT) are used to predict the electronic properties of this boronic acid?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:

- Frontier molecular orbitals (HOMO/LUMO) to predict reactivity in Suzuki couplings.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., aldehyde vs. boronic acid groups) .

- Vibrational frequencies to correlate experimental IR data with theoretical predictions .

Q. How does the compound’s stability under different storage conditions impact experimental reproducibility?

- Methodological Answer :

- Storage : Keep in dark, airtight containers at –20°C to slow hydrolysis and oxidation. Degradation over time (e.g., anhydride formation) can alter reactivity .

- Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and monitor via TLC or NMR to establish shelf-life guidelines.

Q. Can this compound act as a molecular receptor, and how does its structure influence binding affinity?

- Methodological Answer : The aldehyde and boronic acid groups enable dual functionality for saccharide recognition or pH-dependent binding .

- Titration Experiments : Use isothermal titration calorimetry (ITC) to measure binding constants with diols or amines.

- Structural Tuning : The methyl group at the 5-position may sterically hinder binding, requiring comparative studies with analogues (e.g., 5-methoxy derivatives) .

Data Contradiction Analysis

- Hazard Classification : While 2-(Methoxycarbonyl)phenylboronic acid is classified as Skin/Irritant Category 2 , similar compounds like 4-formylphenylboronic acid are labeled as toxic if swallowed . Researchers must verify toxicity data for specific derivatives.

- Synthetic Yields : Multi-step syntheses of boronic acids often report lower yields (e.g., 40–60%) due to purification challenges , whereas direct formylation may improve efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。